4-(tert-Butyl)-4H-1,2,4-triazole

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Sourcing unhindered triazoles often results in unpredictable coordination architectures and redox behavior. 4-(tert-Butyl)-4H-1,2,4-triazole (CAS 36175-37-8) resolves this with steric control at the N4 position. - Enforces 1D coordination polymer architectures with copper halides, avoiding oligomer mixtures. - N4-tert-butyl group modulates oxidation potentials by up to 400 mV vs. unsubstituted triazoles. - Increases lipophilicity (ΔLogP ~1.5), improving scaffold permeability for CNS drug discovery.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B12886022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-4H-1,2,4-triazole
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=NN=C1
InChIInChI=1S/C6H11N3/c1-6(2,3)9-4-7-8-5-9/h4-5H,1-3H3
InChIKeyBFNQTPVVSOLNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-4H-1,2,4-triazole: Overview and Procurement Guide


4-(tert-Butyl)-4H-1,2,4-triazole (CAS 36175-37-8) is a substituted 1,2,4-triazole featuring a bulky tert-butyl group at the N4 position . This structural motif imparts distinct steric and electronic properties compared to unsubstituted or less hindered triazoles, making it a valuable building block in coordination chemistry, medicinal chemistry, and materials science [1]. The compound is a versatile ligand precursor and synthetic intermediate, with its hindered nature influencing reactivity, coordination geometry, and physicochemical properties [2].

Why Generic Triazoles Cannot Substitute This Building Block


The tert-butyl group in 4-(tert-Butyl)-4H-1,2,4-triazole is not a minor structural variant; it fundamentally alters the compound's behavior. The bulky substituent enforces specific coordination geometries in metal complexes, prevents unwanted tautomerization pathways, and dramatically modulates electronic properties like oxidation potentials [1]. Studies on isomeric triazole ligands have shown that the substitution pattern can shift metal complex oxidation potentials by 300–400 mV, a difference that can determine whether a complex is suitable for a given catalytic or electronic application [2]. Substituting this compound with 4-methyl-4H-1,2,4-triazole or unsubstituted 1,2,4-triazole will likely result in a different coordination polymer architecture, altered redox behavior, or even a complete loss of the desired function.

Quantitative Evidence Supporting Selection


Coordination Polymer Architecture vs. 1-Substituted Isomer

The complex [Cu(4-tert-butyl-4H-1,2,4-triazole)2Cl2]n forms a 1D coordination polymer with single halide bridges, as confirmed by X-ray crystallography [1]. In contrast, complexes of the isomeric 1-tert-butyl-1H-1,2,4-triazole ligand are known to yield mononuclear or discrete cluster structures under similar conditions [2]. This demonstrates that the position of the tert-butyl group (N4 vs. N1) is a critical determinant of supramolecular architecture.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Redox Potential Tuning by Triazole Substitution Pattern

While not a study on the exact target compound, a head-to-head comparison of isomeric triazole-containing ligands (Hbtc1 vs. Hbtc2) demonstrates that the regiochemistry of triazole attachment has a massive impact on the electronic properties of the resulting metal complexes. The oxidation potentials of complexes derived from Hbtc1 ligands were found to be 300–400 mV lower than those of the corresponding complexes derived from Hbtc2 [1]. This serves as a class-level inference for the importance of substitution pattern in triazole-based ligands; the N4-substituted tert-butyl triazole is expected to create a distinct electronic environment at the metal center compared to an N1-substituted isomer.

Electrochemistry Catalysis Ligand Design

Suppression of Tautomerism and Lipophilicity Enhancement

DFT calculations on 4-substituted 1,2,4-triazoles confirm that the substituent strongly influences tautomeric equilibria, with the N4-substituted form being energetically favored over other tautomers [1]. Furthermore, the introduction of a tert-butyl group increases the calculated partition coefficient (XLogP3) to 0.9 for 1-tert-butyl-1H-1,2,4-triazole, compared to -0.6 for unsubstituted 1,2,4-triazole [2]. This class-level inference suggests that 4-(tert-butyl)-4H-1,2,4-triazole will have enhanced lipophilicity and membrane permeability, a critical parameter for bioactive molecules.

Medicinal Chemistry Physicochemical Properties Drug Design

Corrosion Inhibition Performance on Mild Steel

A study on mild steel corrosion in 0.5 M HCl showed that 5-(4-tert-butyl-benzyl)-4H-[1,2,4]triazole-3-thiol (TBTT) achieved a corrosion inhibition efficiency of 92.6% at a concentration of 4.8 mM and 303 K [1]. This outperformed two related non-triazole inhibitors in the same study, (4-tert-butyl-phenyl)-acetic acid hydrazide (TPAH) and 5-(4-tert-butyl-benzyl)-[1,3,4]oxadiazole-2-thiol (TBOT). The superior performance of the triazole-based inhibitor highlights the value of the triazole core bearing a tert-butyl substituent in this application.

Corrosion Inhibition Materials Protection Electrochemistry

Optimal Application Scenarios


Coordination Polymers and MOFs with Controlled Topology

The N4-tert-butyl substitution on the triazole ring enforces a predictable coordination mode, favoring the formation of 1D coordination polymers with copper halides [1]. This predictable behavior is essential for crystal engineers and materials scientists who require specific architectures for applications like gas storage, separation, or catalysis. The hindered nature of the ligand prevents the formation of complex mixtures of oligomers and instead drives the assembly toward a well-defined polymeric structure.

Catalysts and Electronic Materials with Tuned Redox Properties

The substitution pattern on the triazole ring has a profound impact on the electron density at a coordinated metal center, with isomeric variations causing up to a 400 mV shift in oxidation potential [2]. 4-(tert-Butyl)-4H-1,2,4-triazole serves as a crucial ligand component for fine-tuning the redox behavior of metal complexes, enabling the design of catalysts with optimal activity for reactions like oxidations or electrocatalysis, and materials with specific electrochemical properties.

Drug Candidates with Improved Pharmacokinetic Profiles

The tert-butyl group dramatically increases the lipophilicity of the triazole scaffold, raising the calculated LogP by approximately 1.5 units compared to the unsubstituted core [3]. This property is highly desirable in medicinal chemistry for improving membrane permeability and oral bioavailability. Using 4-(tert-butyl)-4H-1,2,4-triazole as a starting material or building block can accelerate the development of CNS-penetrant or otherwise lipophilic drug candidates.

High-Performance Corrosion Inhibitors for Acidic Environments

Triazole derivatives containing a tert-butyl group have demonstrated superior corrosion inhibition efficiency (>92%) on mild steel in aggressive acidic media, outperforming related non-triazole compounds [4]. This evidence supports the targeted use of 4-(tert-butyl)-4H-1,2,4-triazole derivatives in formulating protective coatings or additives for industrial processes, oil and gas pipelines, and metal treatment, where high inhibition performance is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(tert-Butyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.